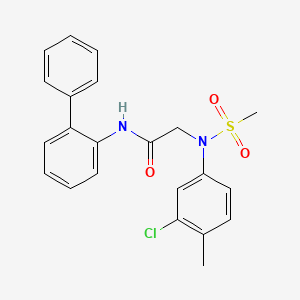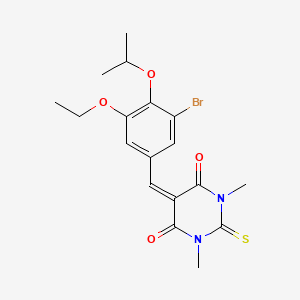![molecular formula C22H20ClN3O6S B3553204 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3553204.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide
Descripción general
Descripción
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as CBMN, and it is a synthetic analog of the natural compound N-(2-methoxy-5-nitrophenyl)-4-(2-chlorophenyl)benzamide. CBMN is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CBMN involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play a critical role in various cellular processes, including proliferation and differentiation. By inhibiting these enzymes, CBMN can disrupt these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CBMN has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzymes involved in cancer cell proliferation, CBMN has also been shown to inhibit the activity of enzymes involved in inflammation and angiogenesis. CBMN has also been shown to have antioxidant properties, which may contribute to its potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBMN in lab experiments is its potency as an inhibitor of various enzymes. This makes it a valuable tool in the study of various cellular processes, including cancer cell proliferation and differentiation. However, CBMN has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Direcciones Futuras
CBMN has shown promising results in various fields of scientific research, including cancer research and inflammation. Future research should focus on the development of more efficient synthesis methods for CBMN and the optimization of its properties, including solubility and stability. Additionally, further studies are needed to explore the potential of CBMN in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, CBMN is a synthetic analog of the natural compound N-(2-methoxy-5-nitrophenyl)-4-(2-chlorophenyl)benzamide that has shown promising results in various fields of scientific research. CBMN has the potential to be a valuable tool in the study of various cellular processes, including cancer cell proliferation and differentiation. Further research is needed to optimize the properties of CBMN and explore its potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
CBMN has been extensively studied for its potential in various fields of scientific research. One of the most promising applications of CBMN is in the field of cancer research. CBMN has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CBMN has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6S/c1-32-21-12-11-18(26(28)29)13-20(21)24-22(27)15-7-9-17(10-8-15)25(33(2,30)31)14-16-5-3-4-6-19(16)23/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKVUYTNGRCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553125.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553127.png)


![1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B3553147.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3553154.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3553162.png)
![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3553166.png)

![5,5'-[(3-fluorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3553184.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B3553192.png)

![ethyl (4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3553216.png)
![N-(2-chlorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3553224.png)